(3α,5β)-7-Oxo-3α-sulfato-5β-cholan-24-oate Disodium Salt
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Overview
Description
(3α,5β)-7-Oxo-3α-sulfato-5β-cholan-24-oate Disodium Salt is a bile acid derivative. Bile acids are amphiphilic molecules with a rigid steroid nucleus and a flexible acidic aliphatic side chain. They play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine .
Preparation Methods
The synthesis of (3α,5β)-7-Oxo-3α-sulfato-5β-cholan-24-oate Disodium Salt involves several steps. The primary bile acids are produced in the liver from cholesterol. These primary bile acids undergo further modifications in the intestine to form secondary bile acids. The synthetic route for this compound typically involves the oxidation of the hydroxyl group at the 7-position to form a keto group, followed by sulfation at the 3-position . Industrial production methods often involve the use of specific enzymes and catalysts to ensure high yield and purity .
Chemical Reactions Analysis
(3α,5β)-7-Oxo-3α-sulfato-5β-cholan-24-oate Disodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a keto group.
Reduction: The keto group can be reduced back to a hydroxyl group under specific conditions.
Substitution: The sulfate group at the 3-position can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
(3α,5β)-7-Oxo-3α-sulfato-5β-cholan-24-oate Disodium Salt has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of bile acids and their derivatives.
Biology: It helps in understanding the role of bile acids in various biological processes, including lipid metabolism and signaling pathways.
Industry: It is used in the formulation of pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, including nuclear receptors like the farnesoid X receptor (FXR) and membrane-bound receptors like TGR5. These interactions regulate various metabolic pathways, including cholesterol homeostasis and glucose metabolism . The compound’s ability to modulate these pathways makes it a potential therapeutic agent for metabolic disorders .
Comparison with Similar Compounds
(3α,5β)-7-Oxo-3α-sulfato-5β-cholan-24-oate Disodium Salt is unique due to its specific structural modifications. Similar compounds include:
Chenodeoxycholic Acid: A primary bile acid with hydroxyl groups at the 3 and 7 positions.
Ursodeoxycholic Acid: A secondary bile acid with hydroxyl groups at the 3 and 7 positions but in different stereochemistry.
Lithocholic Acid: A secondary bile acid with a hydroxyl group at the 3 position. The unique structural features of this compound contribute to its distinct biological and chemical properties.
Properties
CAS No. |
170703-34-1 |
---|---|
Molecular Formula |
C₂₄H₃₆Na₂O₇S |
Molecular Weight |
514.58 |
Synonyms |
Disodium 7-oxo-3α-sulfato-5β-cholan-24-oate |
Origin of Product |
United States |
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